2-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}benzaldehyde
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Overview
Description
2-{[5-CHLORO-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL]OXY}BENZALDEHYDE is a complex organic compound with a unique structure that combines a pyridazine ring with a benzaldehyde moiety
Preparation Methods
The synthesis of 2-{[5-CHLORO-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL]OXY}BENZALDEHYDE typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the benzaldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-CHLORO-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL]OXY}BENZALDEHYDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[5-CHLORO-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL]OXY}BENZALDEHYDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives and benzaldehyde derivatives. Compared to these compounds, 2-{[5-CHLORO-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL]OXY}BENZALDEHYDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-{[5-CHLORO-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL]OXY}ACETALDEHYDE
- 2-{[5-CHLORO-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL]OXY}BENZOIC ACID
These comparisons highlight the unique aspects of 2-{[5-CHLORO-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL]OXY}BENZALDEHYDE, making it a compound of significant interest in various research and industrial applications.
Properties
Molecular Formula |
C18H13ClN2O3 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-[5-chloro-1-(4-methylphenyl)-6-oxopyridazin-4-yl]oxybenzaldehyde |
InChI |
InChI=1S/C18H13ClN2O3/c1-12-6-8-14(9-7-12)21-18(23)17(19)16(10-20-21)24-15-5-3-2-4-13(15)11-22/h2-11H,1H3 |
InChI Key |
IQSUORHHDSUEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC=C3C=O)Cl |
Origin of Product |
United States |
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